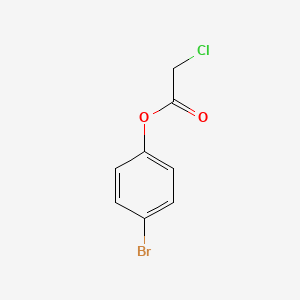

4-Bromophenyl chloroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

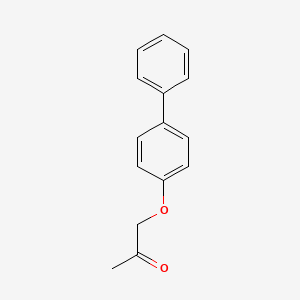

The synthesis of compounds related to 4-bromophenyl chloroacetate involves several key steps, including bromination, esterification, and acetylation. A method for synthesizing derivatives includes using 4-bromodiphenyl as a starting material, which undergoes acetylation and a haloform reaction to yield products with high efficiency and purity (Zhu Yan-lon, 2015). Another example includes the bromination of biphenyls to produce 4-bromobiphenyl, demonstrating control over the reaction and by-product inhibition (Jia Feng-cong, 2006).

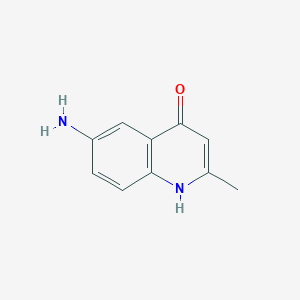

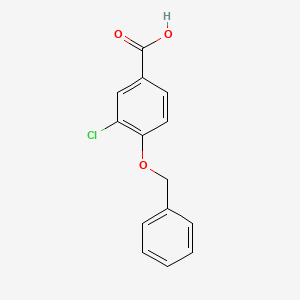

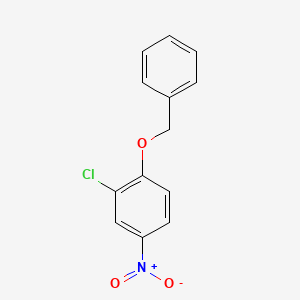

Molecular Structure Analysis

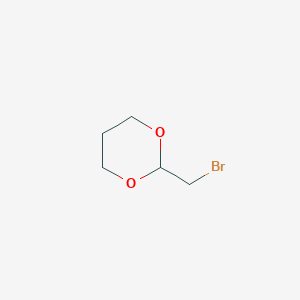

The molecular structure of 4-bromophenyl chloroacetate derivatives is often elucidated using techniques such as NMR, IR, and X-ray diffraction. For instance, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was determined, providing insights into the compound's configuration and stereochemistry (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

4-Bromophenyl chloroacetate and its derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of complex molecules. These reactions include oxidative Povarov-type reactions, where the compound acts as an initiator or participant in the synthesis of chlorinated quinolines, highlighting its reactivity and utility in organic synthesis (Yuan Yuan et al., 2020).

Physical Properties Analysis

The physical properties of 4-bromophenyl chloroacetate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and material science. These properties are determined through experimental methods and help in understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-bromophenyl chloroacetate, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications. Studies involving the compound's synthesis and utilization in creating biologically active compounds or materials reveal its versatility and importance in chemical research (J. Agarwal, 2017).

科学的研究の応用

Radiation Protection in Medical Oncology and Nuclear Medicine : A study found that compounds with the 4-bromophenyl aryl part, including 4-Bromophenyl chloroacetate, show promise in radiation protection, particularly against photons and charged particles such as alpha and proton particles. This makes them suitable drug candidates for applications in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

MALDI MSI in Brain Tissue Analysis : A method using a dry matrix coating for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) utilized 4-Bromophenyl chloroacetate in profiling the distribution of a drug in rat brain tissue. This innovative approach highlights its utility in detailed brain tissue analysis, beneficial for neurological research (Goodwin et al., 2010).

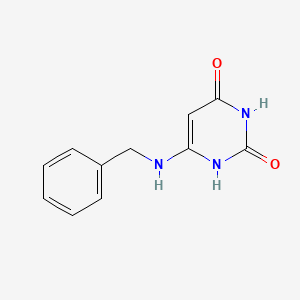

Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities : Research on 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to 4-Bromophenyl chloroacetate, explored its utility as a starting material for synthesizing various heterocyclic compounds with potential antibacterial activities. This has implications for pharmaceutical developments and antibacterial drug discovery (El-Hashash et al., 2015).

Nonlinear Optical Properties for Semiconductor Devices : A study on the optoelectronic and charge transport properties of compounds including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative of 4-Bromophenyl chloroacetate, found them to have promising linear and nonlinear optical properties. This indicates their potential use in semiconductor devices (Shkir et al., 2019).

Antifungal Activities : Compounds with the 4-bromophenyl group were found to have significant in vitro activity against common and emerging yeasts and molds, particularly Aspergillus spp. This suggests their potential for developing new antifungal treatments (Buchta et al., 2004).

Safety And Hazards

将来の方向性

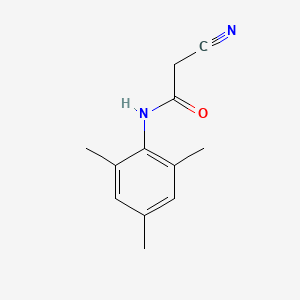

There is a growing interest in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . This suggests that 4-Bromophenyl chloroacetate and similar compounds could have potential applications in these areas in the future. Additionally, new derivatives of phenoxy acetamide and its derivatives have shown promising antimicrobial activity and could be used as lead compounds for rational drug designing .

特性

IUPAC Name |

(4-bromophenyl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGDPPSONJMDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278549 |

Source

|

| Record name | 4-bromophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl chloroacetate | |

CAS RN |

36559-93-0 |

Source

|

| Record name | NSC8201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)